CID 71443350
Description
No data about CID 71443350 is present in the provided evidence. For a valid comparison, the following steps would typically be required:
- Structural Identification: Retrieve the compound’s IUPAC name, molecular formula, and 2D/3D structure from PubChem.
- Physicochemical Properties: Analyze logP, solubility, molecular weight, and topological polar surface area (TPSA) using tools like SwissADME or PubChem’s computed properties .
- Biological Relevance: Investigate known biological targets, pharmacological activities, or toxicity profiles through databases like ChEMBL or ToxCast.
Properties
CAS No. |
58802-39-4 |
|---|---|
Molecular Formula |
C18H15Br2GeP |
Molecular Weight |
494.7 g/mol |
InChI |
InChI=1S/C18H15Br2P.Ge/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H; |
InChI Key |
DIYJPVGZFIUDQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br.[Ge] |
Origin of Product |
United States |
Chemical Reactions Analysis
CID 71443350 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted compounds .
Scientific Research Applications
CID 71443350 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be utilized in studies involving biochemical pathways and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, in industry, this compound might be used in the development of new materials or as a component in manufacturing processes .
Mechanism of Action
The mechanism of action of CID 71443350 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
While CID 71443350 is absent in the evidence, the examples below illustrate how comparisons are structured using analogous data from other CIDs:
Example 1: Oscillatoxin Derivatives ()

Figure 1 in compares oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) based on structural modifications and bioactivity. Key comparison metrics include:
| Property | Oscillatoxin D (CID 101283546) | 30-Methyl-Oscillatoxin D (CID 185389) |
|---|---|---|
| Molecular Formula | C₃₃H₅₀O₈ | C₃₄H₅₂O₈ |
| Modification | Base structure | Methylation at C30 |
| Bioactivity | Cytotoxic (marine toxins) | Enhanced membrane permeability |
Structural analogs like these are compared to evaluate how substituents (e.g., methyl groups) influence solubility, bioavailability, and target binding .
Example 2: Betulin Derivatives ()

compares betulin (CID 72326), betulinic acid (CID 64971), and 3-O-caffeoyl betulin (CID 10153267) as inhibitors of bile acid transporters. Key differences include:
- Functional Groups : Betulin (hydroxyl groups) vs. betulinic acid (carboxylic acid group) vs. 3-O-caffeoyl betulin (caffeoyl ester).
- Inhibitory Potency : 3-O-caffeoyl betulin shows higher IC₅₀ values due to enhanced hydrophobic interactions .
Example 3: CAS 34743-49-2 ()
This compound (PubChem CID 1403909) is compared to analogs based on:
- Pharmacokinetic Profiles: CYP1A2 inhibition (present in CID 1403909) vs. non-inhibitory analogs.
- Synthetic Accessibility : High scores (1.0) indicate ease of modification for derivative synthesis .
General Framework for Compound Comparisons
Using –18 as a guide, a systematic comparison would involve:

Table 1: Key Comparison Metrics
Limitations and Recommendations
- Data Gaps : The absence of this compound in the evidence highlights the need to consult primary databases (e.g., PubChem, ChEMBL) or experimental studies.
- Methodology: Use tools like RDKit for structural clustering or PASS Online for bioactivity predictions to fill knowledge gaps .
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